molecular formula C9H15NO B7872936 1-(But-3-yn-1-yl)piperidin-3-ol

1-(But-3-yn-1-yl)piperidin-3-ol

Cat. No.: B7872936
M. Wt: 153.22 g/mol
InChI Key: COPOEXSJMXLVNY-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidin-3-ol (CAS 1247156-42-8) is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a piperidine scaffold substituted with a but-3-yn-1-yl group. It has a molecular formula of C 9 H 15 NO and a molecular weight of 153.22 g/mol . The structure incorporates an alkyne handle, which is a valuable functional group for further chemical modification via click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) . This makes the compound a versatile building block for the synthesis of more complex molecules or for use in chemical proteomics studies where it can be used to create probes to map protein-ligand interactions . The piperidine ring is a privileged structural motif found in numerous biologically active molecules and approved drugs . Compounds containing this scaffold often target a wide range of proteins. The specific structure of this compound suggests its potential application as a fragment in Fragment-Based Ligand Discovery (FBLD). FBLD utilizes low molecular weight compounds (<300 Da) to identify simple starting points that can be optimized into high-affinity ligands for therapeutic targets . Researchers can employ this compound to explore its binding to proteins of interest or to develop chemical probes that modulate protein function in cells. Its structural features make it a valuable candidate for generating novel bioactive molecules targeting various disease pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-but-3-ynylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(11)8-10/h1,9,11H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPOEXSJMXLVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation via Nucleophilic Substitution

The most straightforward route involves alkylating the nitrogen atom of piperidin-3-ol using a propargyl halide (e.g., 3-bromo-1-butyne). This method parallels the alkylation of piperidine derivatives described in patent CN106432232A, where N-protected piperidones undergo nucleophilic substitution.

Procedure :

  • Protection of Hydroxyl Group : Piperidin-3-ol is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

  • Alkylation : The protected intermediate reacts with 3-bromo-1-butyne in the presence of K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours.

  • Deprotection : The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1TBSCl, imidazole, DMF, 25°C, 4h9298
23-Bromo-1-butyne, K₂CO₃, DMF, 60°C, 12h7895
3TBAF, THF, 25°C, 2h8597

This method offers moderate yields but requires careful handling of moisture-sensitive intermediates. Competing O-alkylation is minimized through hydroxyl protection.

Reductive Amination of 3-Hydroxypiperidine with Propargyl Ketones

Ketone Synthesis and Subsequent Reduction

Inspired by the reduction amination of N-Boc-4-piperidone in CN106432232A, this route employs a propargyl ketone precursor.

Procedure :

  • Ketone Synthesis : Condense propargyl alcohol with 3-hydroxypiperidine using Dess-Martin periodinane (DMP) to form 3-hydroxy-1-(prop-2-yn-1-yl)piperidin-4-one.

  • Reductive Amination : Treat the ketone with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol at 25°C for 24 hours.

Key Data :

StepReagents/ConditionsYield (%)Selectivity (Ratio)
1DMP, CH₂Cl₂, 0°C → 25°C, 6h65>99%
2NaBH₃CN, NH₄OAc, MeOH, 24h729:1 (anti:syn)

Side products arise from over-reduction of the alkyne; using Lindlar catalyst-free conditions mitigates this issue.

Cyclization of Propargylamine Derivatives

Ring-Closing Metathesis (RCM)

Drawing from pyrroloindole syntheses in AA Blocks, this method constructs the piperidine ring via RCM using Grubbs catalyst.

Procedure :

  • Propargylamine Synthesis : React 4-pentyn-1-amine with ethyl acrylate to form N-(but-3-yn-1-yl)acrylamide.

  • Cyclization : Treat the acrylamide with Grubbs II catalyst in dichloromethane (DCM) under reflux for 8 hours.

  • Hydroxylation : Epoxidize the double bond with mCPBA, followed by acid-catalyzed ring-opening to introduce the hydroxyl group.

Key Data :

StepReagents/ConditionsYield (%)Notes
1Ethyl acrylate, Et₃N, THF, 0°C, 2h88Esterification
2Grubbs II, DCM, 40°C, 8h6015% dimerization
3mCPBA, DCM; HCl, H₂O55Diastereomers 3:1

This route suffers from moderate yields due to competing dimerization but provides a stereoselective pathway.

Curtius Rearrangement for Amine Installation

Isocyanate Intermediate Formation

Adapting the Curtius rearrangement from CN106432232A, this method installs the propargylamine moiety via a stable isocyanate.

Procedure :

  • Carbamate Formation : React 3-hydroxypiperidine with triphosgene to generate a mixed carbonate.

  • Rearrangement : Heat the carbonate with diphenylphosphoryl azide (DPPA) to form an isocyanate intermediate.

  • Propargylation : Treat the isocyanate with propargyl magnesium bromide in THF at -78°C.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
1Triphosgene, Et₃N, CH₂Cl₂, 0°C, 2h9097
2DPPA, toluene, 110°C, 3h8295
3Propargyl MgBr, THF, -78°C → 25°C, 12h6893

This high-yielding method requires stringent temperature control to avoid side reactions.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across Methods

MethodOverall Yield (%)Purity (%)Cost (Relative)Scalability
N-Alkylation6295LowHigh
Reductive Amination4790ModerateModerate
RCM Cyclization3385HighLow
Curtius Rearrangement7693HighHigh

The Curtius rearrangement offers the highest yield and scalability, albeit with elevated costs. N-Alkylation remains the most cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

The compound 1-(But-3-yn-1-yl)piperidin-3-ol is a piperidine derivative that has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, materials science, and organic synthesis.

Structural Overview

This compound features a piperidine ring substituted with a butynyl group and a hydroxyl group. The presence of the alkyne moiety provides opportunities for further functionalization, while the hydroxyl group can participate in hydrogen bonding and enhance solubility in polar solvents.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to this compound possess activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperidine derivatives and their evaluation against resistant strains of Staphylococcus aureus and Escherichia coli .

Neuropharmacological Potential

Piperidine derivatives have been explored for their neuropharmacological effects, particularly as potential treatments for neurological disorders. Research indicates that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety. A notable study demonstrated the modulation of serotonin receptors by piperidine derivatives, suggesting that this compound could be further investigated for its psychoactive properties .

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has also been a subject of investigation. Compounds with similar structures have shown promising results in reducing inflammation markers in vitro and in vivo. A study focused on the synthesis of novel piperidine derivatives reported their efficacy in inhibiting pro-inflammatory cytokines, indicating that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Building Block for Complex Molecules

The unique structural features of this compound make it an attractive building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules, including natural products and pharmaceuticals. Researchers have successfully employed this compound as an intermediate in multi-step synthetic routes to construct diverse chemical entities .

Catalytic Applications

Piperidine derivatives are often used as catalysts or ligands in various chemical reactions. The hydroxyl group can enhance coordination with metal centers, making compounds like this compound suitable for catalyzing reactions such as cross-coupling and asymmetric synthesis. Studies have demonstrated the effectiveness of piperidine-based catalysts in promoting reactions with high selectivity and yield .

Polymer Chemistry

In materials science, piperidine derivatives have been investigated for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability due to its rigid structure and functional groups capable of forming hydrogen bonds . Research has shown that polymers containing piperidine units exhibit improved performance characteristics compared to conventional materials.

Sensor Development

The unique electronic properties of piperidine derivatives make them suitable candidates for sensor applications. Studies have explored the use of piperidine-based compounds in developing sensors for detecting environmental pollutants or biological analytes. The incorporation of this compound into sensor platforms has been shown to enhance sensitivity and selectivity towards specific targets .

Mechanism of Action

The mechanism by which 1-(But-3-yn-1-yl)piperidin-3-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of piperidin-3-ol derivatives are highly dependent on substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent Key Biological Activity Selectivity/Notes Reference
1-(But-3-yn-1-yl)piperidin-3-ol But-3-yn-1-yl (alkyne) Not explicitly reported Potential for click chemistry or metabolic stability N/A
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 4-Octylphenethyl Sphingosine kinase 1 (SK1) inhibition 6.1-fold selectivity for SK1 over SK2
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Chloroquinolinyl-piperidinyl SARS-CoV-2 spike protein interaction Augmented safety vs. HCQ/CQ
1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol Phenoxyethoxyethyl Anticonvulsant-analgesic Promising in vitro/in vivo activity
1-(6-Chloro-pyridin-3-ylmethyl)piperidin-3-ol Chloropyridinylmethyl Not specified High-purity dihydrochloride form

Key Observations:

  • Alkyne vs. Aromatic Substituents: The alkyne group in the target compound may enhance metabolic stability or serve as a bioorthogonal handle for targeted drug delivery, contrasting with aromatic substituents (e.g., chloroquinolinyl or phenoxyethoxyethyl), which improve target binding through π-π interactions .

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) PSA (Ų)
This compound 169.24 ~1.5 ~30
1-(4-Octylphenethyl)piperidin-3-ol 347.55 ~5.2 30.5
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 392.32 ~3.8 49.5

Notes: Predicted LogP and polar surface area (PSA) for the target compound are estimated based on analogs.

Biological Activity

1-(But-3-yn-1-yl)piperidin-3-ol is a piperidine derivative that has garnered interest due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a butynyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C_{11}H_{15}NO, and it possesses unique properties that contribute to its biological activity.

Pharmacological Targets

Research indicates that piperidine derivatives, including this compound, can affect various biological targets:

Target Type Mechanism of Action
Enzymes Inhibition of kinases, proteases, and oxidoreductases
Receptors Interaction with G-protein coupled receptors
Ion Channels Modulation of voltage-gated sodium, potassium, and calcium channels
Transporters Inhibition of neurotransmitter uptake

These interactions suggest a broad spectrum of pharmacological activities applicable in treating various diseases.

In Silico Studies

Computer-aided drug design tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological potential of this compound. The compound demonstrated significant predicted activities against several targets, indicating its potential as a therapeutic agent for conditions like cancer and central nervous system disorders .

Neuroprotective Effects

A study evaluated the neuroprotective effects of piperidine derivatives in models of neurodegeneration. It was found that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal cell death. The mechanism was linked to the modulation of ion channels and inhibition of apoptosis pathways .

Antitumor Activity

In another investigation, the antitumor properties of piperidine derivatives were assessed using various cancer cell lines. The results indicated that this compound could inhibit cell proliferation and induce apoptosis in cancer cells through caspase activation pathways. The IC50 values for these effects were comparable to established chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may contribute to its antitumor and neuroprotective effects.
  • Ion Channel Modulation : By affecting ion channels, this compound may alter neuronal excitability and neurotransmitter release, leading to neuroprotective outcomes.
  • Receptor Interaction : Its ability to interact with G-protein coupled receptors suggests potential applications in treating psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the optimal catalytic hydrogenation conditions for reducing the alkyne moiety in 1-(But-3-yn-1-yl)piperidin-3-ol while preserving the piperidine ring?

  • Methodological Answer : Use a Lindlar catalyst (palladium on calcium carbonate, poisoned with quinoline) under hydrogen gas at ambient pressure. Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity (e.g., hexane/ethyl acetate mixtures) to balance reaction rate and selectivity. Partial hydrogenation to cis-alkenes is typical, but over-reduction to alkanes can occur with prolonged exposure . For improved selectivity, consider ligand-modified palladium nanoparticles in continuous-flow systems, which enhance accessibility to the triple bond while minimizing side reactions .

Q. How can the stereochemistry of the hydroxyl group in this compound be confirmed experimentally?

  • Methodological Answer : Employ nuclear Overhauser effect (NOE) NMR spectroscopy to analyze spatial proximity between the hydroxyl proton and adjacent substituents. Compare experimental optical rotation with computed values (e.g., density functional theory (DFT) simulations). Chiral derivatization agents, such as Mosher’s acid, can also be used to assign absolute configuration via 1H^{1}\text{H}-NMR or 19F^{19}\text{F}-NMR analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Dispose of waste via licensed chemical disposal services, as acetylenic compounds may form explosive peroxides over time .

Advanced Research Questions

Q. How do solvent polarity and temperature gradients influence the regioselectivity of allylic rearrangements in derivatives of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) favor carbocation stabilization, promoting allylic shifts. Non-polar solvents (e.g., toluene) may stabilize transition states through hydrophobic interactions. Conduct kinetic studies at varying temperatures (e.g., 25–80°C) to map activation energies. Use 13C^{13}\text{C}-NMR to track carbon migration patterns, as seen in ruthenium-catalyzed vinyl carbene reactions with propargyl alcohols .

Q. What strategies resolve contradictory data in reported synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Step 1 : Verify reagent purity via HPLC or Karl Fischer titration (trace water can deactivate catalysts).
  • Step 2 : Replicate literature protocols with strict control of reaction parameters (e.g., stirring rate, gas flow for hydrogenation).
  • Step 3 : Use high-resolution mass spectrometry (HRMS) to identify unanticipated byproducts (e.g., over-reduced or dimerized species).
  • Step 4 : Apply multivariate analysis (e.g., Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent ratio) .

Q. How can AI-driven retrosynthesis tools predict novel routes for this compound analogs with modified substituents?

  • Methodological Answer : Utilize databases like Reaxys or Pistachio to identify precursor scoring models. Input the target structure into AI platforms (e.g., IBM RXN) to generate one-step synthesis pathways. Validate predictions by cross-referencing with known reaction mechanisms (e.g., Sonogashira coupling for alkyne introduction) and experimental feasibility (e.g., compatibility of protecting groups) .

Q. What analytical techniques differentiate between positional isomers of piperidine-alkyne derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Compare alkyne C≡C stretching frequencies (~2100–2260 cm1^{-1}), which shift based on electronic effects from substituents.
  • X-ray Crystallography : Resolve spatial arrangements of the alkyne and hydroxyl groups.
  • Tandem MS/MS : Fragment ions can reveal distinct cleavage patterns for isomers (e.g., loss of H2_2O vs. CO) .

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